molecular formula C11H9BrN2O2 B1372221 [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol CAS No. 1189734-03-9

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Cat. No. B1372221
CAS RN: 1189734-03-9
M. Wt: 281.1 g/mol
InChI Key: XWZWLZHGGKKQPU-UHFFFAOYSA-N
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Description

“[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol” is a chemical compound with the CAS Number: 1189734-03-9 . Its molecular weight is 281.11 and its IUPAC name is {4-[(5-bromo-2-pyrimidinyl)oxy]phenyl}methanol . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-6,15H,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid .

Scientific Research Applications

Photochemical Reactions

  • [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol and related compounds have been studied for their photochemical properties. The UV irradiation of similar bromopyrimidines in methanol results in dehalogenated, methylated, and hydroxymethylated compounds. This process is influenced by the addition of amines, which can increase the rate of dehalogenation (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Synthetic Routes and Reactions

  • Studies have outlined synthetic routes for similar bromopyrimidines, demonstrating reactions like solvolysis and dehydrobromination in methanol. These processes yield various derivatives, highlighting the compound's versatility in synthetic chemistry (Brown & Waring, 1977).

Palladium-Catalyzed Reactions

  • [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol's analogues have been used in palladium-catalyzed reactions. These reactions include C-C coupling and nucleophilic aromatic substitution, leading to the synthesis of substituted pyrimidines, an important process in developing new chemical entities (Verbitskiy et al., 2013).

Hydrolysis Studies

  • Hydrolysis of related bromopyrimidines with sodium methoxide in methanol has been studied, yielding hydroxypyrimidine derivatives. This demonstrates the compound's reactivity and potential applications in developing new chemical structures (Pews, 1990).

Photodebromination Mechanisms

  • The amine-accelerated photodebromination of similar bromopyrimidines has been researched, providing insights into photo-initiated free-radical chain reactions. Such studies contribute to our understanding of reaction mechanisms under light exposure (Nasielski & Kirsch-Demesmaeker, 1973).

Isotope Synthesis for Herbicides

  • Deuterated forms of compounds with structural similarities to [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol have been synthesized for use as internal standards in herbicide residue quantitation. This showcases the compound's relevance in agricultural chemistry and environmental monitoring (Yang Zheng-mi, 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZWLZHGGKKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674289
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

CAS RN

1189734-03-9
Record name {4-[(5-Bromopyrimidin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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